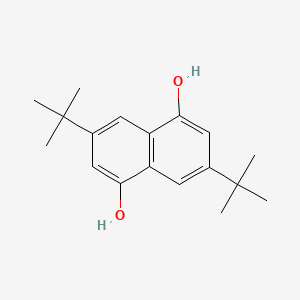

3,7-Di-tert-butylnaphthalene-1,5-diol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

61357-48-0 |

|---|---|

Molekularformel |

C18H24O2 |

Molekulargewicht |

272.4 g/mol |

IUPAC-Name |

3,7-ditert-butylnaphthalene-1,5-diol |

InChI |

InChI=1S/C18H24O2/c1-17(2,3)11-7-13-14(15(19)9-11)8-12(10-16(13)20)18(4,5)6/h7-10,19-20H,1-6H3 |

InChI-Schlüssel |

VHNGESKROWSUHA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC2=C(C=C(C=C2O)C(C)(C)C)C(=C1)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3,7 Di Tert Butylnaphthalene 1,5 Diol and Its Functionalized Derivatives

Strategies for Introducing tert-Butyl Groups onto Naphthalene-1,5-diol

The primary challenge in the synthesis of 3,7-di-tert-butylnaphthalene-1,5-diol lies in achieving the desired regioselectivity. The two hydroxyl groups on the naphthalene-1,5-diol ring are powerful ortho- and para-directing groups in electrophilic aromatic substitution reactions. However, the steric hindrance imposed by the bulky tert-butyl electrophile plays a crucial role in determining the final substitution pattern.

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation is a fundamental and widely employed method for introducing alkyl groups onto aromatic rings. nih.gov In the context of synthesizing this compound, this reaction involves the treatment of naphthalene-1,5-diol with a tert-butylating agent in the presence of a suitable catalyst.

The choice of catalyst is critical in Friedel-Crafts reactions. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they can sometimes lead to side reactions and catalyst deactivation, especially with hydroxyl-substituted aromatics. nih.gov Modern approaches often utilize solid acid catalysts, such as zeolites, which can offer improved selectivity and easier separation from the reaction mixture.

The regiochemical outcome of the Friedel-Crafts alkylation of naphthalene-1,5-diol is a delicate balance between the electronic directing effects of the hydroxyl groups and steric hindrance. The hydroxyl groups activate the 2, 4, 6, and 8 positions for electrophilic attack. However, the bulky nature of the tert-butyl group generally disfavors substitution at the more sterically hindered positions adjacent to the hydroxyl groups (positions 2 and 4, and 6 and 8). This steric hindrance can be exploited to direct the substitution to the less hindered 3 and 7 positions.

While the synthesis of the 2,6-di-tert-butyl isomer has been reported, achieving the specific 3,7-disubstitution pattern requires careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, to favor the thermodynamically more stable product over the kinetically favored one.

Alkylation with Isobutylene (B52900) or tert-Butanol (B103910) in Acidic Media

A common and effective method for the tert-butylation of phenols and naphthols involves the use of isobutylene or tert-butanol in the presence of a protic acid catalyst. du.ac.in This approach avoids the use of potentially harsh Lewis acids and generates water as the only byproduct when tert-butanol is used.

In this method, the protic acid, such as sulfuric acid (H₂SO₄) or a sulfonic acid resin, protonates isobutylene or tert-butanol to generate the tert-butyl carbocation, which then acts as the electrophile in the subsequent aromatic substitution reaction.

The reaction conditions for the alkylation of naphthalene-1,5-diol with isobutylene or tert-butanol need to be carefully controlled to achieve the desired 3,7-disubstitution. The reaction parameters can be summarized in the following table:

| Parameter | Typical Range | Rationale |

| tert-Butylating Agent | Isobutylene or tert-Butanol | Readily available sources of the tert-butyl carbocation. |

| Catalyst | Sulfuric acid, p-Toluenesulfonic acid, Zeolites | Protic acids to generate the electrophile. |

| Solvent | Non-polar aprotic (e.g., hexane, toluene) | To solubilize the reactants and control reaction temperature. |

| Temperature | 50-150 °C | Higher temperatures can favor the formation of the thermodynamically more stable 3,7-isomer. |

| Reaction Time | Several hours to days | Sufficient time for the reaction to proceed to completion and potentially allow for isomerization to the desired product. |

It is important to note that at higher temperatures, the Friedel-Crafts alkylation can be reversible, which may allow for the isomerization of initially formed kinetic products to the more sterically favored and thermodynamically stable this compound.

Synthetic Routes to Chemically Modified Analogues

The chemical modification of this compound opens up avenues to a variety of functionalized derivatives with potentially interesting properties. One of the most significant transformations is its oxidation to the corresponding naphthoquinone.

Oxidative Transformations to Naphthoquinone Derivatives

The oxidation of dihydroxynaphthalenes is a well-established route to naphthoquinones, which are an important class of compounds with diverse biological activities and applications in materials science. The presence of the bulky tert-butyl groups at the 3 and 7 positions of the naphthalene-1,5-diol core is expected to influence the redox properties and reactivity of the resulting quinone.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and selective oxidizing agent commonly used for the dehydrogenation of hydroaromatic compounds to their aromatic counterparts. nih.govresearchgate.net It is particularly effective for the oxidation of phenols and hydroquinones to quinones under mild conditions. nih.gov

The reaction of this compound with DDQ is expected to proceed smoothly to yield 3,7-di-tert-butylnaphtho-1,5-quinone. The reaction is typically carried out in a non-polar aprotic solvent, such as benzene, toluene, or dichloromethane, at room temperature or with gentle heating. The progress of the reaction can often be monitored by the precipitation of the reduced form of DDQ, 2,3-dichloro-5,6-dicyanohydroquinone (DDHQ), which is often insoluble in the reaction medium.

The general conditions for the dehydrogenation of a dihydroxynaphthalene with DDQ are outlined below:

| Parameter | Typical Condition |

| Oxidant | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Stoichiometry | 1.0 - 1.2 equivalents of DDQ per mole of diol |

| Solvent | Benzene, Toluene, Dichloromethane |

| Temperature | Room temperature to reflux |

| Reaction Time | 1 - 24 hours |

The mechanism of oxidation of hydroquinones by DDQ is generally believed to proceed through a two-step process involving hydride and proton transfer. nih.gov In the case of this compound, the proposed mechanism is as follows:

Formation of a Charge-Transfer Complex: The first step involves the formation of a charge-transfer complex between the electron-rich this compound and the electron-deficient DDQ.

Hydride Transfer: The rate-determining step is the transfer of a hydride ion (H⁻) from one of the hydroxyl groups of the diol to one of the carbonyl oxygens of DDQ. This results in the formation of a carbocation intermediate and the reduced semiquinone form of DDQ.

Proton Transfer: The phenolate (B1203915) anion of the reduced DDQ then abstracts a proton from the positively charged oxygen of the naphthalene (B1677914) intermediate. This step is typically fast and results in the formation of a semiquinone intermediate of the naphthalene derivative and the hydroquinone (B1673460) form of DDQ (DDHQ).

Second Oxidation Step: The resulting semiquinone is then rapidly oxidized by a second molecule of DDQ (or undergoes disproportionation) to the final 3,7-di-tert-butylnaphtho-1,5-quinone product.

Sulfonation for Water-Soluble Derivatives

The introduction of sulfonic acid (-SO₃H) groups into the aromatic core of this compound is a key strategy to impart water solubility. The hydroxyl groups of the diol activate the naphthalene ring, facilitating electrophilic aromatic substitution reactions.

The synthesis of 3,7-Di-tert-butylnaphthalene-1,5-disulfonic acid can be achieved through the direct sulfonation of the parent diol. This electrophilic aromatic substitution reaction typically employs strong sulfonating agents to introduce two sulfonic acid groups onto the naphthalene ring.

Reaction Scheme:

The reaction involves the treatment of this compound with a sulfonating agent. The hydroxyl groups at positions 1 and 5 are strong activating groups and direct the incoming electrophiles to the ortho and para positions. Given the existing tert-butyl groups at positions 3 and 7, the sulfonation is anticipated to occur at the available ortho positions, namely C2, C4, C6, and C8. To achieve disubstitution, forcing conditions may be necessary.

A plausible synthetic route involves the use of concentrated sulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) as the sulfonating agent. The reaction is typically heated to drive the disubstitution.

Detailed Research Findings:

| Parameter | Condition | Rationale |

| Starting Material | This compound | Activated aromatic core due to hydroxyl groups. |

| Sulfonating Agent | Concentrated Sulfuric Acid (H₂SO₄) or Oleum (H₂SO₄/SO₃) | Provides the electrophile (SO₃ or protonated SO₃). |

| Temperature | Elevated temperatures | To overcome the activation energy for disubstitution. |

| Reaction Monitoring | Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) | To track the consumption of starting material and formation of the product. |

| Work-up | Quenching in ice water followed by salting out | To precipitate the sulfonic acid salt. |

The resulting 3,7-Di-tert-butylnaphthalene-1,5-disulfonic acid is expected to exhibit significantly increased water solubility compared to the parent diol, making it suitable for applications in aqueous media.

Halogenation for Polymerization Precursors

The introduction of halogen atoms, particularly bromine, onto the this compound scaffold provides reactive handles for subsequent cross-coupling reactions, which are instrumental in the synthesis of advanced polymers and extended aromatic systems.

The bromination of this compound is an electrophilic aromatic substitution reaction. The strong activating effect of the two hydroxyl groups facilitates this transformation under relatively mild conditions.

Reaction Scheme:

A common and effective reagent for the bromination of activated aromatic compounds is N-Bromosuccinimide (NBS). missouri.eduyoutube.comorganic-chemistry.org The reaction can be carried out in a suitable solvent, and the regioselectivity of the bromination will be dictated by the directing effects of the hydroxyl and tert-butyl groups. The bromine atoms are expected to substitute at the positions most activated by the hydroxyl groups and sterically accessible.

Detailed Research Findings:

Based on the directing effects of the substituents, the bromine atoms would be expected to add at the ortho and para positions relative to the hydroxyl groups. The bulky tert-butyl groups may sterically hinder substitution at adjacent positions. Therefore, bromination is likely to occur at the C2, C4, C6, and C8 positions. The extent of bromination (mono-, di-, or poly-bromination) can be controlled by the stoichiometry of the brominating agent and the reaction conditions.

| Parameter | Condition | Rationale |

| Starting Material | This compound | Highly activated aromatic substrate. |

| Brominating Agent | N-Bromosuccinimide (NBS) | A mild and selective source of electrophilic bromine. |

| Solvent | Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN) | Inert solvent to facilitate the reaction. |

| Temperature | Room temperature or gentle heating | To control the rate and selectivity of the reaction. |

| Product Isolation | Column chromatography | To separate the desired bromo-substituted derivative from any side products. |

The resulting bromo-substituted 3,7-Di-tert-butylnaphthalene derivatives are valuable precursors for polymerization reactions, such as Suzuki or Sonogashira coupling, to create novel conjugated polymers.

Synthesis of Extended Aromatic Systems Utilizing the Diol Moiety

The diol functionality of this compound allows for its incorporation into polymeric structures, particularly polyesters, through polycondensation reactions. These materials can exhibit interesting thermal and mechanical properties.

Reaction Scheme:

The synthesis of polyesters from this compound involves a step-growth polymerization with a suitable dicarboxylic acid or its derivative (e.g., a diacyl chloride or diester). The reaction is typically carried out at high temperatures and under vacuum to facilitate the removal of the condensation byproduct (e.g., water or methanol) and drive the polymerization to achieve high molecular weights.

Detailed Research Findings:

The synthesis of polyesters via polycondensation is a well-established industrial process. nih.gov The specific properties of the resulting polyester (B1180765) will depend on the choice of the comonomer. For example, reaction with an aromatic dicarboxylic acid, such as terephthalic acid, would lead to a rigid, high-performance polymer, while condensation with an aliphatic dicarboxylic acid, like adipic acid, would result in a more flexible material.

| Parameter | Condition | Rationale |

| Monomers | This compound and a dicarboxylic acid (or derivative) | Building blocks for the polyester chain. |

| Catalyst | Acid or metal-based catalyst (e.g., p-toluenesulfonic acid, antimony oxide) | To accelerate the esterification reaction. iscientific.org |

| Temperature | High temperatures (e.g., >200 °C) | To promote the reaction and maintain a molten state. |

| Pressure | Vacuum | To remove the condensation byproduct and shift the equilibrium towards polymer formation. |

| Polymer Characterization | Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | To determine molecular weight, thermal transitions, and thermal stability. |

The incorporation of the bulky di-tert-butylnaphthalene unit into the polyester backbone is expected to influence the polymer's solubility, thermal stability, and morphology due to steric hindrance and the rigid aromatic structure.

Chemical Reactivity and Transformation Pathways of 3,7 Di Tert Butylnaphthalene 1,5 Diol

Oxidation Chemistry and Product Formation

The oxidation of 3,7-Di-tert-butylnaphthalene-1,5-diol is a key transformation pathway, leading to a variety of products depending on the reaction conditions and the oxidizing agent employed.

Susceptibility to Atmospheric Oxidation and Light-Induced Reactions

Similar to other naphthalenediols, this compound is susceptible to oxidation upon exposure to air and light. This process likely proceeds through a radical mechanism, initiated by the abstraction of a hydrogen atom from one of the hydroxyl groups. The resulting phenoxyl radical can then undergo further reactions, including dimerization or reaction with molecular oxygen, to form complex mixtures of colored degradation products. The tert-butyl groups may offer some steric hindrance, potentially slowing the rate of oxidation compared to the unsubstituted 1,5-naphthalenediol.

Controlled Oxidative Dehydrogenation

Controlled oxidation of 1,5-naphthalenediol with oxidizing agents such as chromium trioxide is known to yield 5-hydroxy-1,4-naphthoquinone, commonly known as juglone. wikipedia.org It is plausible that this compound would undergo a similar transformation to produce the corresponding 3,7-di-tert-butyl-5-hydroxy-1,4-naphthoquinone.

Reaction Scheme: Plausible Oxidation to a Naphthoquinone Derivative

| Reactant | Oxidizing Agent | Plausible Product |

| This compound | e.g., CrO₃ | 3,7-Di-tert-butyl-5-hydroxy-1,4-naphthoquinone |

Heterocyclization Reactions

The diol functionality of this compound serves as a versatile handle for the construction of various heterocyclic systems.

Reactions with β-Dicarbonyl and α,β-Unsaturated Carbonyl Compounds

Naphthalenediols are known to react with β-dicarbonyl compounds (such as acetylacetone (B45752) or ethyl acetoacetate) and α,β-unsaturated carbonyl compounds under acidic or basic conditions to form a variety of heterocyclic structures. These reactions typically proceed through initial condensation or Michael addition, followed by intramolecular cyclization and dehydration. The steric hindrance imposed by the tert-butyl groups in this compound would likely direct the cyclization to occur at the less hindered positions of the naphthalene (B1677914) ring.

Formation of Benzochromenes and Naphthopyrylium Salts

The reaction of naphthalenediols with appropriate precursors can lead to the formation of benzochromene and naphthopyrylium salt skeletons. For instance, acid-catalyzed condensation with unsaturated ketones or their precursors could yield benzochromene derivatives. Subsequent oxidation or treatment with strong acids could then lead to the formation of the corresponding aromatic naphthopyrylium salts. The specific isomers formed would be dictated by the substitution pattern of the starting materials and the reaction conditions.

Derivatization for Macrocyclic and Polycyclic Architectures

The hydroxyl groups of this compound provide reactive sites for derivatization, enabling its incorporation into larger, more complex molecular architectures. By reacting the diol with bifunctional electrophiles, it is possible to construct macrocyclic and polycyclic systems. For example, reaction with diacid chlorides or diisocyanates could lead to the formation of polyesters or polyurethanes, respectively. Furthermore, conversion of the hydroxyl groups to more reactive functionalities, such as triflates, would allow for cross-coupling reactions to build extended polycyclic aromatic frameworks.

Computational and Theoretical Insights into this compound Elusive in Current Literature

A thorough review of scientific literature reveals a significant gap in the computational and theoretical analysis of the specific chemical compound This compound . Despite the availability of computational studies on various naphthalene derivatives, detailed electronic structure analyses and molecular dynamics simulations as specified for this particular molecule are not present in the currently accessible body of research.

Computational chemistry serves as a powerful tool to elucidate the intricate properties of molecules, offering insights that complement experimental findings. Techniques such as Density Functional Theory (DFT) are routinely used for geometry optimization and the determination of electronic properties, while high-level ab initio calculations provide refined energetic data. Furthermore, understanding the relationship between molecular distortion and the frontier molecular orbitals (HOMO/LUMO) is crucial for predicting a compound's reactivity and photophysical behavior. Molecular mechanics and dynamics simulations are instrumental in exploring conformational landscapes, especially for sterically hindered molecules where non-planar frameworks and rotational barriers dictate their behavior.

The absence of dedicated research on this molecule means that data tables for its optimized geometry, electronic properties, energetic refinements, and conformational transition barriers cannot be generated. A comprehensive analysis as outlined, covering DFT, ab initio methods, and molecular mechanics, would require a novel research undertaking.

Computational Chemistry and Theoretical Studies on 3,7 Di Tert Butylnaphthalene 1,5 Diol

Theoretical Prediction of Reactivity and Selectivity in Chemical Transformations

Theoretical and computational chemistry offers powerful tools to elucidate the reactivity and selectivity of molecules. For a compound like 3,7-Di-tert-butylnaphthalene-1,5-diol, such studies would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to model its electronic structure and predict its behavior in chemical reactions.

Key Areas of Theoretical Prediction:

Frontier Molecular Orbital (FMO) Theory: This theory is fundamental in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests a better electron acceptor.

The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests higher reactivity.

The spatial distribution of the HOMO and LUMO can predict the regioselectivity of reactions. Electrophiles are expected to attack the regions of the molecule where the HOMO is localized, while nucleophiles will target areas where the LUMO is prominent.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution within a molecule. They are useful for predicting how a molecule will interact with other charged or polar species.

Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack.

Regions of positive electrostatic potential (usually colored blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, the hydroxyl groups would be expected to show significant negative potential, indicating their role as hydrogen bond donors and sites of electrophilic attack.

Transition State Theory: Computational methods can be used to locate and calculate the energies of transition states for proposed reaction mechanisms. By comparing the activation energies of different possible pathways, chemists can predict the most likely products and understand the selectivity of a reaction (regioselectivity and stereoselectivity).

Without specific published research on this compound, any discussion of its theoretical reactivity remains speculative. A comprehensive computational study would be required to generate the data needed for a detailed analysis. Such a study would provide valuable insights into the molecule's chemical behavior and guide its use in various applications.

Supramolecular Chemistry and Host Guest Interactions Involving Naphthalene 1,5 Diol Derivatives

Design Principles for Naphthalene-Based Host or Guest Molecules

The rational design of host or guest molecules based on the naphthalene (B1677914) scaffold is a cornerstone of creating functional supramolecular systems. The inherent properties of the naphthalene unit, such as its planar structure and electron-rich π-system, make it an excellent platform for engaging in aromatic stacking interactions. The strategic placement of functional groups on this scaffold allows for the fine-tuning of its electronic properties and the introduction of specific recognition sites, such as hydrogen bond donors and acceptors.

The incorporation of bulky substituents, such as tert-butyl groups, onto a naphthalene-1,5-diol framework profoundly influences its potential as a host molecule. These sterically demanding groups can serve several key functions in the design of molecular receptors. Firstly, they can pre-organize the host molecule into a specific conformation, creating a well-defined cavity for guest binding. The rigidity imparted by tert-butyl groups can reduce the entropic penalty associated with guest complexation, thereby enhancing binding affinities. nih.gov

Secondly, the sheer size of tert-butyl groups can be leveraged to create sterically shielded environments. This can prevent the collapse of a potential binding cavity and can also be used to control the approach of guest molecules, leading to shape and size selectivity. In the context of 3,7-Di-tert-butylnaphthalene-1,5-diol, the placement of these groups at the 3 and 7 positions would significantly expand the molecular volume and could potentially define the lateral dimensions of a binding pocket.

Investigation of Non-Covalent Interactions

The stability and selectivity of host-guest complexes involving naphthalene-1,5-diol derivatives are governed by a delicate balance of various non-covalent interactions. Understanding these forces is crucial for predicting and controlling the assembly of supramolecular structures.

Aromatic π–π stacking is a fundamental non-covalent interaction that plays a significant role in the assembly of supramolecular systems based on naphthalene derivatives. researchgate.net This interaction arises from the electrostatic and dispersion forces between the electron clouds of aromatic rings. In the context of host-guest chemistry, the electron-rich naphthalene core can interact favorably with electron-deficient aromatic guests, and vice versa, leading to the formation of stable charge-transfer complexes.

The geometry of π–π stacking interactions can vary, with common arrangements including face-to-face, parallel-displaced, and T-shaped or edge-to-face orientations. The specific geometry adopted in a complex is influenced by the electronic nature of the interacting rings and the presence of substituents. Computational studies and crystallographic data of related systems have shown that substituents on the aromatic rings can significantly modulate the strength and directionality of these interactions. nih.gov For instance, the introduction of bulky groups can enforce a particular stacking arrangement by preventing others due to steric hindrance.

In the solid state, substituted naphthalene diols have been shown to form extensive hydrogen-bonding networks, leading to the formation of well-defined crystal structures. rsc.org For example, co-crystallization experiments with other molecules can lead to the formation of binary co-crystals where hydrogen bonds and charge-transfer interactions work in concert to stabilize the structure. The interplay between hydrogen bonding and other non-covalent forces, such as halogen bonding, can also be exploited to create complex and functional solid-state materials. nih.gov

Characterization of Host-Guest Complexes in Solution

The study of host-guest complexation in solution provides valuable insights into the thermodynamics and kinetics of binding events. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for elucidating the structure and dynamics of these complexes in the solution state.

The formation of a host-guest complex often leads to significant changes in the chemical environment of the protons and carbons of both the host and the guest molecules. These changes are reflected in the NMR spectrum as chemical shift perturbations. By monitoring these changes as a function of guest or host concentration, a binding isotherm can be constructed, from which the association constant (Ka) of the complex can be determined.

In the case of a host molecule like this compound, the protons of the naphthalene core and the tert-butyl groups would be expected to experience a change in their chemical shifts upon the inclusion of a guest molecule within its potential binding cavity. The magnitude and direction of these shifts can provide information about the proximity of the guest and the nature of the intermolecular interactions. For example, an upfield shift of guest protons is often indicative of their location within the shielding region of the aromatic host.

Symmetry Matching and Binding Affinity Considerations

The principles of symmetry and complementarity are fundamental to supramolecular chemistry and play a crucial role in determining the strength and selectivity of host-guest interactions. A high degree of shape and symmetry matching between a host and a guest molecule generally leads to a more stable complex and higher binding affinity.

For a C2h-symmetric molecule like this compound, an ideal guest would possess complementary symmetry elements. The bulky tert-butyl groups at the 3 and 7 positions create specific steric constraints and define the shape of the potential binding cavity. These groups can influence the orientation of an incoming guest molecule and may favor guests with a linear or planar geometry that can fit within the cleft of the naphthalene diol host.

The binding affinity, quantified by the association constant (Ka), is influenced by a combination of factors:

Size and Shape Complementarity: The guest should fit snugly into the host's binding site.

Electronic Complementarity: Favorable electrostatic interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, between the host and guest. The hydroxyl groups of the naphthalene-1,5-diol moiety are potent hydrogen bond donors, suggesting that guests with hydrogen bond acceptor sites would be strongly bound.

Preorganization: A rigid host molecule that does not require significant conformational changes upon binding will generally have a higher affinity for its guest.

In the absence of experimental data for this compound, it is reasonable to hypothesize that its binding preferences would be for guest molecules that can form strong hydrogen bonds with the diol functionality and whose shape is compatible with the steric bulk of the tert-butyl groups.

Applications of 3,7 Di Tert Butylnaphthalene 1,5 Diol in Advanced Materials Science

Polymer and Copolymer Architectures

The diol's structure is conducive to its use as a monomer in the synthesis of high-performance conjugated polymers. The 1,5-substitution pattern on the naphthalene (B1677914) ring facilitates the creation of linear polymer chains, while the tert-butyl groups enhance solubility and modulate solid-state packing.

3,7-Di-tert-butylnaphthalene-1,5-diol is a precursor for monomers used in various polymerization reactions. For instance, its derivative, 1,5-dipropynyl-3,7-di-tert-butylnaphthalene, has been successfully polymerized via alkyne metathesis to yield poly[1,5-(3,7-di-tert-butyl)naphthyleneethynylene], a novel polynaphthylene-ethynylene system. researchgate.net

While direct polymerization from the diol to form poly(naphthylenethiophene)s or poly(naphthylenevinylene-phenylenevinylene)s is not typical, the hydroxyl groups can be readily converted into more reactive functionalities, such as triflates or halides. These modified monomers can then undergo standard cross-coupling reactions (e.g., Suzuki, Stille, or Heck coupling) with appropriate comonomers. For example, a di-triflated derivative could be coupled with a thiophene-diboronic acid to synthesize a poly(naphthylenethiophene). This approach is analogous to the synthesis of other alternating naphthalene-thiophene copolymers, which have been shown to form rigid polymer backbones. core.ac.uk

The incorporation of the this compound moiety into a polymer backbone has a profound impact on the material's photophysical properties. The naphthalene unit extends the π-conjugated system, while the bulky side groups sterically influence the polymer's conformation and intermolecular interactions.

Polymers containing the 3,7-di-tert-butylnaphthalene unit exhibit distinct optical properties. Copolymers of phenyleneethynylene and 3,7-di-tert-butylnaphthalene units, for example, demonstrate efficient blue solid-state photoluminescence. researchgate.net This is a significant deviation from standard dialkyl-substituted poly(phenyleneethynylene)s, which typically emit in the green-yellow region of the spectrum (λmax ~500–520 nm). researchgate.net The blue emission is a direct consequence of the naphthalene unit and its bulky substituents, which disrupt planarization and reduce intermolecular π-π interactions in the solid state. researchgate.net

In analogous naphthalene-thiophene copolymers, the inclusion of a naphthalene derivative leads to higher fluorescence quantum yields compared to oligomers. core.ac.uk This enhancement is attributed to the rigidifying effect of the naphthalene group on the polymer backbone, which reduces non-radiative decay pathways and improves radiative efficiency. core.ac.uk

Table 1: Photophysical Properties of Copolymers Containing 3,7-Di-tert-butylnaphthalene Units

| Copolymer Composition (Naphthalene Content) | Emission λmax (nm) | Fluorescence Quantum Yield (Φ) |

|---|---|---|

| Phenyleneethynylene-co-Naphthyleneethynylene | 422–443 | 0.16–0.76 |

Data sourced from research on random copolymers synthesized by alkyne metathesis. researchgate.net

The naphthalene core plays a critical role in defining the electronic structure of the resulting polymers. Its integration into the polymer backbone extends π-delocalization, which significantly lowers the HOMO-LUMO energy gap compared to related oligomers. core.ac.uk This extension of conjugation directly influences the material's absorption and emission characteristics.

Furthermore, the specific substitution pattern of this compound is crucial. The bulky tert-butyl groups provide steric hindrance that disrupts the close packing of polymer chains in the solid state. researchgate.net This diminished π-π interaction is key to achieving an effective and blue-shifted solid-state emission, preventing the red-shifting caused by aggregation-induced quenching commonly seen in planar conjugated polymers. researchgate.net

Modulation of Photophysical Behavior in Polymeric Systems

Precursors for Electrochromic Materials

The reactive hydroxyl groups of this compound make it a valuable precursor for the synthesis of larger, planar aromatic systems, such as oxygen-doped polycyclic aromatic hydrocarbons (PAHs). These materials are of interest for applications in organic electronics, including electrochromic devices, due to their unique optoelectronic properties and stable redox states.

Dihydroxynaphthalene derivatives are key building blocks for creating oxygen-doped PAHs, also known as O-doped benzorylenes. d-nb.inforesearchgate.net The synthesis strategy involves a stepwise planarization of oligonaphthalenes through intramolecular C-O bond formation. d-nb.inforesearchgate.net This is typically achieved via a copper(I)-mediated oxidative cyclization reaction, which efficiently forms stable pyranopyran rings. d-nb.info

This methodology allows for the precise replacement of peripheral carbon atoms with oxygen atoms, which significantly modifies the electronic and self-assembly properties of the PAH. d-nb.inforsc.org While published examples have utilized 2,3-dihydroxynaphthalene (B165439) moieties, the 1,5-diol structure of the title compound offers a pathway to different O-doped PAH architectures. The resulting planar molecules exhibit a strong propensity for self-aggregation through face-to-face π-π stacking in the solid state, a highly favorable arrangement for charge transport in organic electronic devices. d-nb.inforesearchgate.net

Building Blocks for Extended Molecular Architectures and Nanographenes

The development of complex molecular scaffolds from versatile chemical building blocks is a central theme in modern organic chemistry. mdpi.comnih.gov this compound is a prime candidate for such a building block due to its unique combination of structural features. The rigid naphthalene core serves as a well-defined polycyclic aromatic hydrocarbon (PAH) unit, which is a fundamental component in the bottom-up synthesis of nanographenes—precisely structured fragments of graphene. olemiss.edumdpi.com

The two hydroxyl groups at the 1 and 5 positions of the naphthalene ring are critical functional handles. These sites allow for the covalent linking of the diol into larger, extended architectures through various polymerization reactions. For instance, the diol can be chemically modified to introduce other reactive groups, such as alkynes. A related derivative, 1,5-dipropynyl-3,7-di-tert-butylnaphthalene, has been successfully polymerized via alkyne metathesis to form poly[1,5-(3,7-di-tert-butyl)naphthyleneethynylene], demonstrating the viability of this naphthalene core in constructing conjugated polymers. researchgate.net

The presence of the two tert-butyl groups at the 3 and 7 positions is equally important for its role as a molecular building block. These bulky substituents impart several advantageous properties:

Enhanced Solubility: They significantly improve the solubility of both the monomeric unit and the resulting polymers in common organic solvents. This is crucial for solution-based processing and characterization of the materials.

Control of Intermolecular Interactions: The steric hindrance provided by the tert-butyl groups can prevent excessive π-π stacking or aggregation in the solid state. This control over the supramolecular arrangement is vital for tuning the optical and electronic properties of the final material.

Geometric Definition: The fixed substitution pattern provides a rigid and predictable geometry, making it an ideal component for constructing highly ordered systems like covalent organic frameworks or other discrete supramolecular structures.

By leveraging these features, this compound serves as a valuable precursor for creating well-defined, high-molecular-weight architectures, paving the way for the rational design of novel nanographene structures and other functional carbon-based nanomaterials. olemiss.edumdpi.com

Conceptual Framework for Organic Electronics and Optoelectronics

The intrinsic electronic and photophysical properties of the 3,7-di-tert-butylnaphthalene scaffold make it a promising component for materials used in organic electronics and optoelectronics. olemiss.edu The naphthalene core is a known chromophore, and its incorporation into larger conjugated systems can lead to materials with desirable light-emitting or charge-transporting capabilities.

Research on polymers incorporating the 3,7-di-tert-butylnaphthalene unit has provided direct evidence of its potential in optoelectronic applications. Specifically, random copolymers composed of phenyleneethynylene and 3,7-di-tert-butylnaphthalene units have been synthesized. researchgate.net These novel copolymers were found to be highly efficient blue light emitters in the solid state. researchgate.net This is a particularly significant finding, as the development of stable and efficient blue-emitting materials remains a key challenge in the advancement of Organic Light-Emitting Diode (OLED) technology.

The this compound molecule provides the essential reactive sites—the hydroxyl groups—to integrate this high-performance chromophore into various material systems. Through reactions like etherification or esterification, the diol can be incorporated into polymer backbones or used to synthesize functional small molecules for devices such as OLEDs and Organic Field-Effect Transistors (OFETs). mdpi.com

The key properties of materials derived from the 3,7-di-tert-butylnaphthalene unit are summarized in the table below, highlighting their suitability for optoelectronic applications.

| Property | Value |

|---|---|

| Polymer System | Random copolymers of phenyleneethynylene and 3,7-di-tert-butylnaphthalene |

| Emission Type | Solid-state |

| Emission Color | Blue |

| Max Emission Wavelength (λmax) | 422–443 nm |

| Quantum Efficiency (Φ) | 0.16–0.76 |

The combination of high blue emission efficiency, chemical versatility afforded by the diol groups, and enhanced processability from the tert-butyl groups establishes a strong conceptual framework for the use of this compound as a foundational block for next-generation organic electronic and optoelectronic materials.

Future Research Directions and Outlook for 3,7 Di Tert Butylnaphthalene 1,5 Diol

Development of Stereoselective Synthetic Pathways for Chiral Analogues

The naphthalene (B1677914) backbone, when appropriately substituted, can exhibit axial chirality. The steric hindrance imposed by the tert-butyl groups in 3,7-Di-tert-butylnaphthalene-1,5-diol could lead to atropisomers if further substitutions are made to break the molecule's symmetry. The development of stereoselective synthetic routes to access enantiopure chiral analogues of this diol is a crucial area for future research.

One promising approach is the use of atroposelective synthesis, which has been successfully employed for the preparation of axially chiral biaryls. nih.gov This could involve a catalytic asymmetric 1,3-dipolar cycloaddition/aromatization sequence to construct the chiral naphthalene core. nih.gov Another avenue to explore is the chiral resolution of a racemic mixture of a suitable precursor. wikipedia.orgnih.gov Techniques such as chiral high-performance liquid chromatography (HPLC) or the formation of diastereomeric salts with a chiral resolving agent could be investigated. wikipedia.orgnih.gov

Table 1: Potential Methods for Stereoselective Synthesis

| Method | Description | Potential Advantages |

| Atroposelective Synthesis | Catalytic asymmetric reaction to directly form one enantiomer. | High enantiomeric excess, atom economy. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Applicable to existing racemic compounds. |

| Kinetic Resolution | Asymmetric reaction that proceeds at different rates for each enantiomer. | Can provide both the resolved substrate and the chiral product. nih.gov |

The successful synthesis of enantiomerically pure analogues of this compound would open doors to their application as chiral ligands in asymmetric catalysis or as building blocks for chiral materials.

Exploration of Novel Derivatizations and Functionalization Strategies

The two hydroxyl groups of this compound serve as versatile handles for a wide range of derivatization and functionalization reactions. Future research should focus on exploring novel chemical transformations to introduce new functional groups and extend the molecular architecture.

Strategies for the C-H functionalization of naphthols could be adapted to introduce substituents at specific positions on the naphthalene ring, a technique that has seen success with related compounds. researchgate.netnih.govdntb.gov.ua This would allow for the fine-tuning of the electronic and steric properties of the molecule. Furthermore, the synthesis of amidoalkyl naphthols through multi-component reactions presents an efficient way to introduce amide functionalities. nsmsi.ir

The hydroxyl groups themselves can be converted into a variety of other functional groups, such as ethers, esters, or triflates, which can then participate in cross-coupling reactions to build more complex structures. The synthesis of polymers incorporating the this compound unit is another exciting possibility, potentially leading to materials with unique thermal or optical properties.

Advanced Characterization Techniques for Dynamic Processes

The bulky tert-butyl groups in this compound can restrict conformational flexibility and may lead to interesting dynamic processes, such as hindered rotation around single bonds. Advanced characterization techniques will be essential to probe these dynamics.

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for studying conformational changes and determining the energy barriers associated with these processes. researchgate.net Solid-state NMR could provide insights into the packing and dynamics in the crystalline state. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to model the conformational landscape and predict the relative energies of different conformers, complementing experimental data. upenn.edu

Understanding these dynamic processes is crucial for designing molecules with specific shapes and functionalities, particularly for applications in molecular recognition and as molecular switches.

In-Depth Understanding of Structure-Reactivity Relationships in Complex Systems

A fundamental understanding of how the unique structure of this compound influences its reactivity is paramount for its rational application in more complex systems. The steric hindrance from the tert-butyl groups is expected to play a significant role in directing the regioselectivity of reactions and influencing the stability of intermediates. rsc.org

Future studies should systematically investigate the kinetics and thermodynamics of reactions involving this diol. For instance, examining its behavior as a nucleophile or its ability to act as a ligand for metal centers will provide valuable data. Comparing its reactivity to less hindered dihydroxynaphthalenes will help to quantify the steric and electronic effects of the tert-butyl groups. Computational studies can be employed to model reaction pathways and transition states, providing a deeper mechanistic understanding. nih.govescholarship.org

Integration into Multi-Component Supramolecular Assemblies

The diol functionality of this compound makes it an excellent candidate for constructing multi-component supramolecular assemblies through hydrogen bonding and other non-covalent interactions. wikipedia.org Its rigid and sterically defined structure could act as a scaffold for organizing other molecules in a predictable manner.

Future research should explore the co-crystallization of this diol with various guest molecules to form host-guest complexes. mdpi.comrsc.org Crystal engineering principles can be applied to design specific packing arrangements and create materials with desired properties, such as porosity or specific optical responses. nih.govub.edu The formation of liquid crystals and gels based on derivatives of this diol is another promising avenue.

The integration of this compound into dynamic covalent chemistry (DCC) systems is also a compelling direction. ethernet.edu.ettaylorandfrancis.comrsc.orgrsc.orgmdpi.com The reversible formation of covalent bonds could be used to create adaptive materials that can respond to external stimuli.

Theoretical Predictions for Rational Material Design

Computational chemistry and theoretical modeling will be indispensable tools for guiding the rational design of new materials based on this compound. nih.gov DFT calculations can be used to predict the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for designing materials for electronic applications.

Molecular dynamics simulations can be employed to study the self-assembly behavior of derivatives of this diol and to predict the morphology of the resulting supramolecular structures. Theoretical predictions can also be used to screen potential applications, for example, by calculating the binding affinities of the diol with different guest molecules or by modeling its performance as a component in an organic electronic device. This computational-first approach will accelerate the discovery of new functional materials based on this intriguing molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.